4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
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Overview
Description
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 8-aminoquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions may include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, copper salts.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of other quinoline derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact pathways and targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Another benzamide derivative with distinct chemical properties.
4,7-dichloroquinoline: An intermediate for chloroquine analogs.
Uniqueness
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to its specific structural features, such as the chloro-substituted benzamide moiety and the quinoline ring system.
Properties
IUPAC Name |
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)17(22)21-20-11-14-4-1-3-12-5-2-10-19-16(12)14/h1-11H,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYWPUNLBVDNET-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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